![molecular formula C8H13BrO B2624094 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane CAS No. 2416231-11-1](/img/structure/B2624094.png)
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane is a chemical compound with the CAS Number: 2413876-88-5 . It is a liquid at room temperature and has a molecular weight of 205.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)10-6-7/h2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific reactions involving this compound are not available, it’s important to note that bridged compounds like this one are less likely to undergo SN1 reactions due to the strain in the molecule .Mécanisme D'action
The mechanism of action of BMOP is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in cell growth and division. It may also act as an alkylating agent, causing damage to DNA and preventing cancer cells from replicating.
Biochemical and Physiological Effects:
BMOP has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMOP in lab experiments is its high potency and selectivity for cancer cells, which makes it a promising candidate for drug development. However, its complex structure and synthesis method may limit its use in large-scale production.
Orientations Futures
There are a number of future directions for research on BMOP, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other areas such as pain management and neurodegenerative diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the development of BMOP derivatives and analogues may lead to the discovery of even more potent and selective compounds for drug development.
Méthodes De Synthèse
BMOP can be synthesized through a variety of methods, including the reaction of 1,5-cyclooctadiene with bromine and subsequent treatment with methyl magnesium bromide. Another method involves the reaction of 2-methyl-2-butene with bromine and subsequent cyclization with sodium ethoxide.
Applications De Recherche Scientifique
BMOP has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment and pain management. It has been shown to have potent antitumor activity in vitro and in vivo, and may be effective in the treatment of breast cancer, lung cancer, and melanoma.
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H227, H302, H315, H318, and H335 suggest that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)6-10-7/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOHNVMVPLCTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


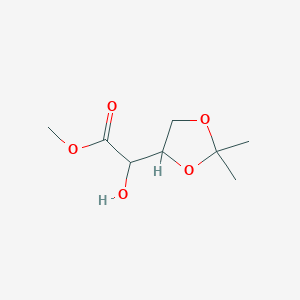

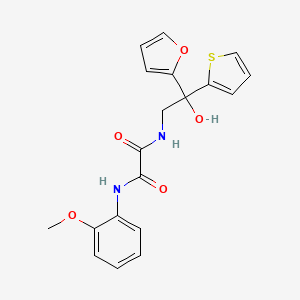
![4-(4-Bromophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2624019.png)
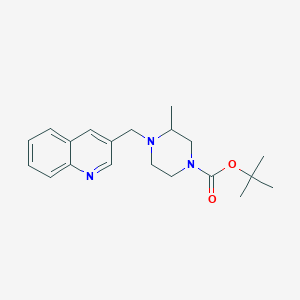
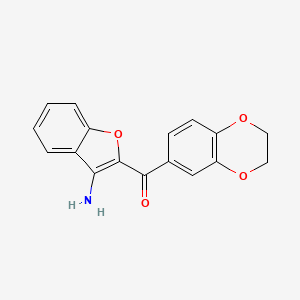

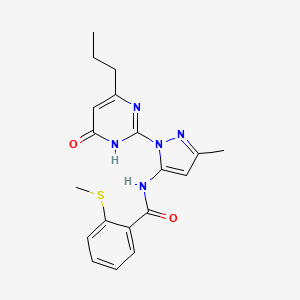
![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide](/img/structure/B2624024.png)
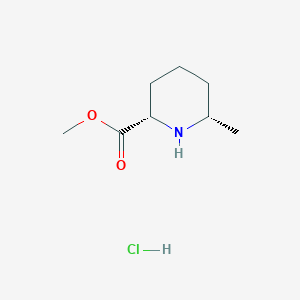

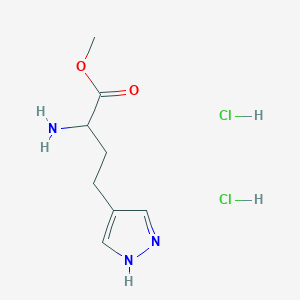
![[4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2624034.png)